tert-butyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate
Description
tert-Butyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidinone core substituted with a phenyl group at position 7 and a tert-butyl thioacetate moiety at position 2. The tert-butyl ester group enhances lipophilicity, which may improve membrane permeability compared to carboxylic acid analogs .
Properties
IUPAC Name |
tert-butyl 2-[(4-oxo-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-18(2,3)24-13(22)10-25-17-20-14-12(11-7-5-4-6-8-11)9-19-15(14)16(23)21-17/h4-9,19H,10H2,1-3H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXBQMVNCLLVIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CSC1=NC2=C(C(=O)N1)NC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound tert-butyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate is part of a class of pyrrolopyrimidine derivatives that have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanisms of action, and relevant structure-activity relationships (SAR).
Research indicates that pyrrolopyrimidine derivatives, including those similar to this compound, exhibit various mechanisms of action:
- Induction of Apoptosis : Studies have shown that certain pyrrolo[2,3-d]pyrimidine derivatives can induce apoptosis in cancer cells. For instance, compound 5k was found to increase pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 in HepG2 cells .
- Cell Cycle Arrest : The same studies indicated that these compounds can cause cell cycle arrest, which is crucial for halting the proliferation of cancer cells .
- Kinase Inhibition : Pyrrolopyrimidines have been explored as multi-targeted kinase inhibitors. For example, some derivatives demonstrated potent inhibition against RET kinases, which are often implicated in various cancers .
Structure-Activity Relationships (SAR)
The biological activity of pyrrolopyrimidine derivatives is closely linked to their structural features. Key findings include:
- Substituent Effects : The presence of different substituents on the pyrrolopyrimidine scaffold can significantly alter biological activity. For example, the introduction of a phenyl ring has been shown to enhance antibacterial and antiproliferative activities .
- Flexibility and Lipophilicity : Compounds with flexible side chains or lipophilic groups often exhibit improved activity against targets such as DPP-IV and other kinases .
Case Studies
Several studies have evaluated the biological activity of pyrrolopyrimidine derivatives similar to this compound:
- Anticancer Activity : A series of novel pyrrolopyrimidine derivatives were tested against 60 cancer cell lines by the National Cancer Institute (NCI). Compounds with specific substitutions showed significant anticancer activity, indicating their potential for further development as therapeutic agents .
- Inhibition Studies : Inhibitory effects on various kinases were assessed through molecular docking studies. Compounds demonstrated varying degrees of inhibition against CDK2 and RET kinases, with some achieving low nanomolar potency .
Data Tables
| Compound | Activity Type | IC50 (µM) | Target |
|---|---|---|---|
| 5k | Apoptosis Induction | 1.5 | HepG2 Cells |
| 59 | RET Inhibition | 0.5 | RET Kinase |
| 8e | Anti-inflammatory | 10 | COX-2 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their distinguishing features are summarized below:
Key Comparisons
Core Structure Variations: The pyrrolo[3,2-d]pyrimidinone core in the target compound is distinct from benzothieno[3,2-d]pyrimidinones () and thieno[3,2-d]pyrimidinones (). These variations influence electronic properties and binding affinity. For example, benzothieno derivatives exhibit potent COX-2 inhibition due to enhanced π-stacking from the fused benzene ring , whereas pyrrolo analogs (e.g., 19a, 19b) target TLR4 .
Substituent Effects :
- Position 7 Phenyl Group : Present in both the target compound and 19a/19b , this group is critical for TLR4 antagonism, likely through hydrophobic interactions .
- Thioacetate vs. Carboxylic Acid : The tert-butyl ester in the target compound may act as a prodrug, requiring hydrolysis to the active carboxylic acid form (as seen in 19a ) for TLR4 inhibition. Esters generally exhibit improved bioavailability but lower direct activity compared to acids .
- Methyl Substitutions : 19b (6,7-dimethyl) shows enhanced TLR4 activity (IC₅₀ = 0.09 μM) over 19a (IC₅₀ = 0.12 μM), highlighting the role of alkyl groups in optimizing steric and electronic effects .
In contrast, benzothieno derivatives () target COX-2, and IWP2 () inhibits WNT signaling, demonstrating scaffold-dependent target specificity.
Synthetic Routes :
- The target compound’s synthesis likely parallels 19a/19b , substituting chloroacetic acid with tert-butyl chloroacetate to introduce the ester group. Purification steps would differ due to the ester’s hydrophobicity .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Esters are prone to hydrolysis by esterases, which may limit half-life unless designed as prodrugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
